molecular formula C21H17FN2O5S2 B2800244 4-(4-fluorophenyl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide CAS No. 1006857-28-8

4-(4-fluorophenyl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide

Cat. No.: B2800244
CAS No.: 1006857-28-8
M. Wt: 460.49
InChI Key: DZWBWYFTKYEONA-XTQSDGFTSA-N
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Description

4-(4-fluorophenyl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, prop-2-ynyl, dioxolo, and benzothiazolylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide involves multiple steps, typically starting with the preparation of the core benzothiazole structure. The key steps include:

    Formation of the benzothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxolo group: This step involves the reaction of the benzothiazole intermediate with a suitable dioxolo precursor.

    Attachment of the prop-2-ynyl group: This can be done using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling.

    Final coupling: The final step involves coupling the fluorophenyl group to the sulfonylated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties could be useful in the development of advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide
  • 4-(4-chlorophenyl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide
  • 4-(4-bromophenyl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5S2/c1-2-9-24-16-11-17-18(29-13-28-17)12-19(16)30-21(24)23-20(25)4-3-10-31(26,27)15-7-5-14(22)6-8-15/h1,5-8,11-12H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWBWYFTKYEONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC3=C(C=C2SC1=NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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